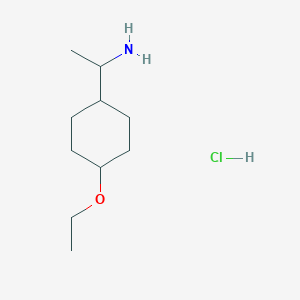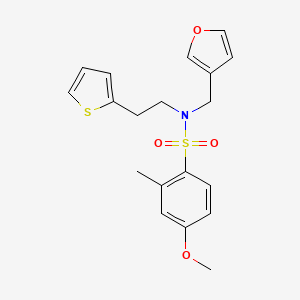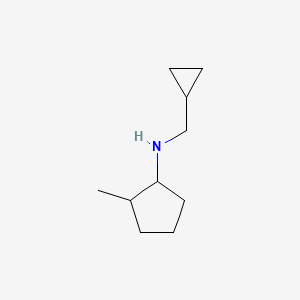
1-(4-Ethoxycyclohexyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethoxycyclohexyl)ethanamine;hydrochloride, also known as 4-EE, is a research chemical that belongs to the class of arylcyclohexylamines. It is a potent dissociative drug that is structurally similar to ketamine and phencyclidine. The compound has gained popularity among researchers due to its unique pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Antiamoebic Activity
1-(4-Ethoxycyclohexyl)ethanamine hydrochloride derivatives have shown potential in antiamoebic activity. A study involved synthesizing a series of chalcones possessing N-substituted ethanamine and evaluating their activity against Entamoeba histolytica. Some of these compounds demonstrated better activity than the standard drug metronidazole, indicating their potential in treating amoebic infections (Zaidi et al., 2015).
Antidepressant Properties
Compounds structurally related to 1-(4-Ethoxycyclohexyl)ethanamine hydrochloride have been studied for their antidepressant biochemical profiles. One such compound, Wy-45,030, exhibited a neurochemical profile predictive of antidepressant activity and demonstrated properties different from tricyclic antidepressants, which could imply fewer side effects (Muth et al., 1986).
Reproductive Health Research
Research on methoxychlor, a compound structurally similar to 1-(4-Ethoxycyclohexyl)ethanamine hydrochloride, revealed its effects on ovarian development and Anti-Mullerian hormone (AMH) production in rats. This study showed that early postnatal exposure to methoxychlor inhibited follicular development and stimulated AMH production, indicating its potential impact on reproductive health (Uzumcu et al., 2006).
Biocide Applications
2-(Decylthio)Ethanamine Hydrochloride, a structurally related compound, has been found to be an effective multifunctional biocide with properties that enhance corrosion inhibition. Its broad-spectrum activity against bacteria, fungi, and algae, combined with biofilm and corrosion inhibition properties, suggests potential industrial applications (Walter & Cooke, 1997).
Environmental Impact Studies
Studies on the environmental impact of compounds similar to 1-(4-Ethoxycyclohexyl)ethanamine hydrochloride include research on the biodegradation of methoxychlor. Investigations into the aerobic degradation of methoxychlor by bacterial species demonstrate the role of microbes in the primary biodegradation of such compounds in submerged environments (Satsuma & Masuda, 2012).
Properties
IUPAC Name |
1-(4-ethoxycyclohexyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h8-10H,3-7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWFDVBXXGIMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(CC1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2643497.png)

![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)







![4-(benzylthio)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2643513.png)
![3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2643514.png)

